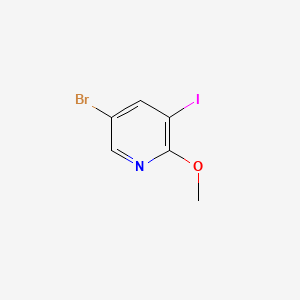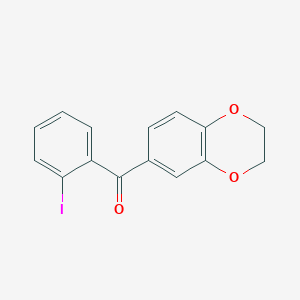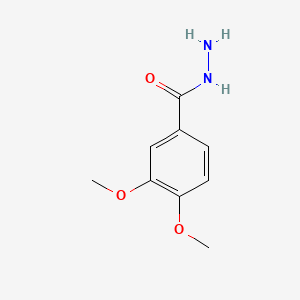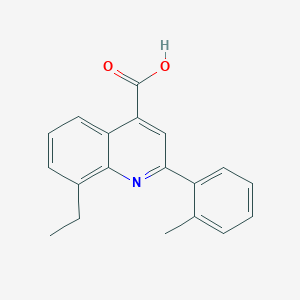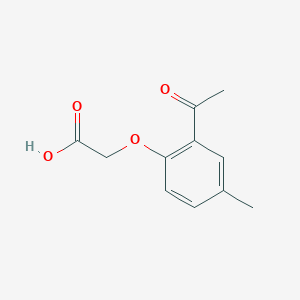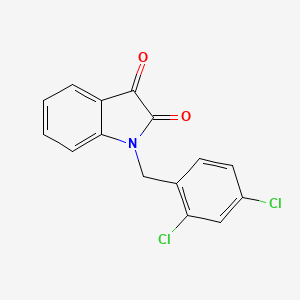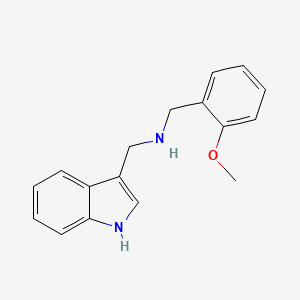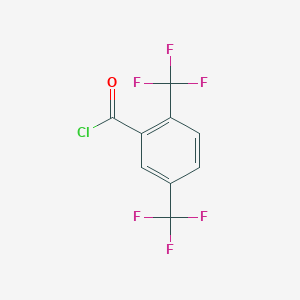
2,5-Bis(trifluoromethyl)benzoyl chloride
Vue d'ensemble
Description
2,5-Bis(trifluoromethyl)benzoyl chloride , also known as 2,5-Bis(trifluoromethyl)benzoyl chloride , is a chemical compound with the molecular formula C9H3ClF6O and a molecular weight of 276.56 g/mol . It appears as a colorless to nearly colorless transparent liquid . The compound is primarily used as a building block in organic synthesis due to its unique properties.
Synthesis Analysis
The synthesis of 2,5-Bis(trifluoromethyl)benzoyl chloride involves the reaction of 2,5-dichlorobenzoyl chloride with trifluoroacetic anhydride . The resulting product is purified to obtain the desired compound. This synthetic route ensures the introduction of two trifluoromethyl groups onto the benzoyl chloride ring.
Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)benzoyl chloride consists of a benzoyl chloride core with two trifluoromethyl (CF3) substituents attached at the 2 and 5 positions. The trifluoromethyl groups enhance the compound’s reactivity and stability.
Chemical Reactions Analysis
- Acyl Chloride Formation : 2,5-Bis(trifluoromethyl)benzoyl chloride readily reacts with nucleophiles (such as amines or alcohols) to form acyl derivatives.
- Friedel-Crafts Acylation : The compound participates in Friedel-Crafts acylation reactions, allowing the introduction of the benzoyl group into aromatic rings.
- Substitution Reactions : The trifluoromethyl groups can undergo substitution reactions, leading to diverse functionalization.
Physical And Chemical Properties Analysis
- Boiling Point : 72°C at 10 mmHg
- Flash Point : 74°C
- Refractive Index : 1.43
- Appearance : Colorless to nearly colorless transparent liquid
- Purity (GC) : ≥98.0%
- Purity (Silver Nitrate Titration) : ≥98.0%
Applications De Recherche Scientifique
Synthesis of Drug Intermediates
2,5-Bis(trifluoromethyl)benzoyl chloride is utilized in the synthesis of drug intermediates. Zhou Xiao-rui (2006) reported a method for synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride, emphasizing its significance as a drug intermediate. This process involved bromination, carboxylation, and chlorination, demonstrating the compound's versatility in pharmaceutical synthesis (Zhou, 2006).
Nanofiltration Membrane Development
Liu et al. (2012) explored the use of 2,5-bis(trifluoromethyl)benzoyl chloride derivatives in creating novel nanofiltration membranes. These membranes showed enhanced water flux and dye rejection capabilities, indicating the potential of this compound in water treatment technologies (Liu et al., 2012).
Polymer Synthesis
Kricheldorf et al. (1999) demonstrated the use of 3,5-bis(trifluoromethyl)benzoyl chloride in synthesizing star-shaped hyperbranched polyesters. This application highlights its role in advanced polymer chemistry, offering opportunities for creating materials with unique properties (Kricheldorf, Bolender, & Wollheim, 1999).
Safety And Hazards
- Hazard Information :
- H314 : Causes severe skin burns and eye damage.
- H227 : Flammable liquid.
- H290 : May be corrosive to metals.
- Safety Precautions :
- Keep away from heat, sparks, and open flames.
- Avoid contact with skin and eyes.
- Handle in a well-ventilated area.
- Dispose of properly as industrial waste.
Orientations Futures
Research on 2,5-Bis(trifluoromethyl)benzoyl chloride continues to explore its applications in organic synthesis, drug development, and materials science. Investigating novel reactions and optimizing its reactivity will contribute to its broader utility.
Propriétés
IUPAC Name |
2,5-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)5-3-4(8(11,12)13)1-2-6(5)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNPOCQOZWIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372261 | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)benzoyl chloride | |
CAS RN |
393-82-8 | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



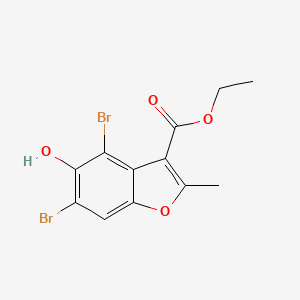
![Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B1302342.png)
![2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1302343.png)
